molecular formula C25H21FN2O B15081211 11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15081211
M. Wt: 384.4 g/mol
InChI Key: ZWMXPQJDDQYUEK-UHFFFAOYSA-N
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Description

11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of 1,5-benzodiazepines. This compound is characterized by its unique structure, which includes a fluorophenyl and a phenyl group attached to a hexahydro-dibenzo-diazepinone core. Compounds in this class are known for their diverse pharmacological activities, including anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde. Various catalysts can be used to facilitate this reaction, including propylphosphonic anhydride (T3P®), graphene oxide nanosheets, sulfated polyborate, and others . The reaction conditions can be optimized using different solvents and heating methods, such as microwave irradiation or ultrasound irradiation .

Chemical Reactions Analysis

11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as an anxiolytic and antidepressive agent. It also shows promise in antiviral and anti-inflammatory research . Additionally, its unique structure makes it a valuable compound for studying the interactions of benzodiazepines with various biological targets .

Mechanism of Action

The mechanism of action of 11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and antidepressive effects . The molecular targets and pathways involved in its action are similar to those of other benzodiazepines.

Properties

Molecular Formula

C25H21FN2O

Molecular Weight

384.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H21FN2O/c26-19-10-6-9-17(13-19)25-24-22(27-20-11-4-5-12-21(20)28-25)14-18(15-23(24)29)16-7-2-1-3-8-16/h1-13,18,25,27-28H,14-15H2

InChI Key

ZWMXPQJDDQYUEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)F)C5=CC=CC=C5

Origin of Product

United States

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